molecular formula C16H12ClN3OS B2465276 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392241-76-8

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2465276
CAS No.: 392241-76-8
M. Wt: 329.8
InChI Key: QWDNRWUTWJZXSP-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with phenylacetic acid or its derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 312943-45-6
Molecular Formula C13H14ClN3OS
Molecular Weight 295.79 g/mol
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
InChI Key IYNPACVOGBOHOE-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting a hydrazine derivative with carbon disulfide under basic conditions.
  • Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction is performed using a chlorophenyl halide.
  • Attachment of the Acetamide Group : The acetamide group is introduced through an amide bond formation reaction using an acid chloride or anhydride in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit the activity of enzymes involved in critical cellular processes such as cell division and apoptosis. For instance, studies indicate that it may induce apoptosis in cancer cells by modulating the expression levels of proteins such as Bax and Bcl-2, thereby influencing the intrinsic apoptotic pathway .

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cytotoxicity Assays : The compound's cytotoxic effects were evaluated against several human cancer cell lines including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). Notably, it demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .
  • Mechanistic Studies : Research has shown that treatment with this compound leads to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors in treated cancer cells. For example, one study reported that a related thiadiazole derivative induced apoptosis in A431 cells through activation of caspases and alteration in the Bax/Bcl-2 ratio .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been explored for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives similar to this compound:

  • Study on Apoptosis Induction : A study focused on a related compound demonstrated that it inhibited VEGFR-2 phosphorylation in A431 cells while promoting apoptosis through Western blot analysis .
  • Cytotoxicity Against Breast Cancer Cells : Another research indicated that certain derivatives displayed potent cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 3.77 µg/mL to 24.79 µg/mL depending on structural modifications .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDNRWUTWJZXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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